REACTION_SMILES
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[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[F:3][c:4]1[cH:5][cH:6][c:7]([N:10]2[C:11](=[O:19])[CH:12]([C:15](=[O:16])[O:17][CH3:18])[CH2:13][CH2:14]2)[cH:8][cH:9]1.[H-:1].[I:20][CH3:21].[Li+:2].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32]>>[F:3][c:4]1[cH:5][cH:6][c:7]([N:10]2[C:11](=[O:19])[C:12]([C:15](=[O:16])[O:17][CH3:18])([CH3:22])[CH2:13][CH2:14]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CCN(c2ccc(F)cc2)C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COC(=O)C1(C)CCN(c2ccc(F)cc2)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |